

Ro 64-5229 CAS number 246852-46-0.

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Compound of Interest		
Compound Name:	ro 64-5229	
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An In-depth Technical Guide to Ro 64-5229 (CAS 246852-46-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 64-5229 is a potent and selective small molecule tool compound widely utilized in pharmacological research. While some commercial suppliers have anachronistically listed it as a histamine H3 receptor inverse agonist, the vast body of scientific literature has definitively characterized Ro 64-5229 as a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2).[1][2] Functionally, it operates as a negative allosteric modulator (NAM) and, more specifically, as an inverse agonist, capable of reducing the receptor's basal, constitutive activity in the absence of an orthosteric agonist.[3][4] This property makes it an invaluable tool for elucidating the physiological roles of mGluR2 signaling and for investigating the therapeutic potential of modulating this G-protein coupled receptor (GPCR). This document provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental properties of **Ro 64-5229** are summarized below. These data are critical for preparing stock solutions and for use in experimental settings.



Property	Value	Reference(s)
CAS Number	246852-46-0	
Chemical Name	(Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole	
Molecular Formula	C17H19Cl2N3O	
Molecular Weight	352.26 g/mol	
Purity	≥98% (by HPLC)	_
Solubility	DMSO (≤100 mM), Ethanol (≤100 mM)	
SMILES	CIC1=CC=CC(CI)=C1/C(OC2 CCCCC2)=C/N3N=CN=C3	_
InChl Key	STCVFKBRXOEQRF- YBEGLDIGSA-N	_

Mechanism of Action and Signaling Pathway

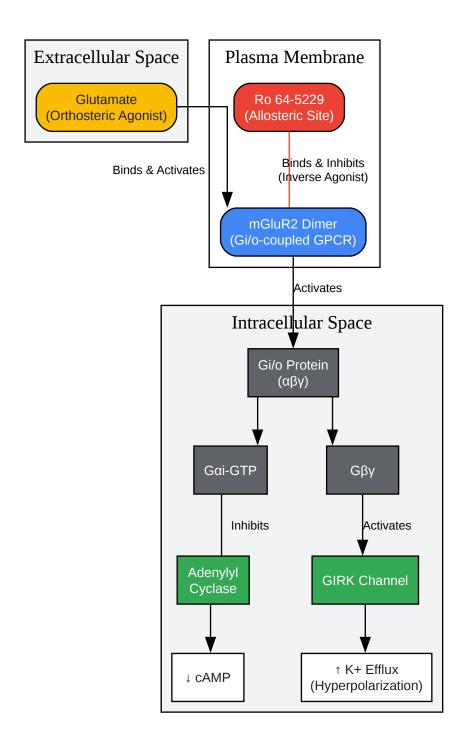
Ro 64-5229 exerts its effects by binding to an allosteric site on the mGluR2, a site topographically distinct from the orthosteric site where the endogenous ligand, glutamate, binds. The mGluR2 is a class C GPCR that forms constitutive homodimers and couples primarily to the Gi/o family of G-proteins.

Upon activation by glutamate, the mGluR2 receptor complex undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G α i/o subunit. This leads to the dissociation of the G-protein into G α i/o-GTP and G β y subunits, which mediate downstream signaling. The primary effect of G α i/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The G β y subunit can directly modulate the activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Ro 64-5229, as a Negative Allosteric Modulator (NAM), binds to the transmembrane domain (TMD) of the receptor and stabilizes a conformation that is non-conducive to G-protein



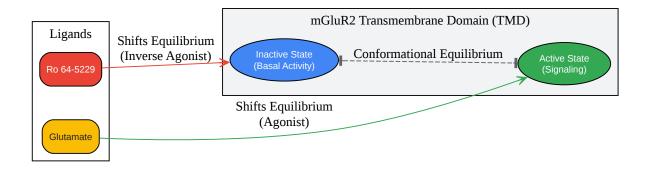
activation. This action not only antagonizes the effect of glutamate but also reduces the receptor's basal, ligand-independent activity, a characteristic known as inverse agonism.



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Caption: mGluR2 signaling pathway and site of action for **Ro 64-5229**.





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Caption: Ro 64-5229 acts as an inverse agonist, stabilizing the inactive state.

Quantitative Pharmacological Data

The potency of **Ro 64-5229** has been quantified in several functional and biophysical assays. The data highlights its sub-micromolar activity at the mGluR2 receptor.



Parameter	Value	Assay	System	Reference(s)
IC50	0.11 μM (110 nM)	[³⁵ S]GTPyS Binding	Membranes from mGluR2- expressing cells	
IC50	533 nM	[³⁵ S]GTPyS Binding	Membranes from rat mGluR2 transfected cells	_
EC50	2.1 ± 0.2 μM	Inter- Transmembrane Domain (TMD) FRET	Live HEK 293T cells	
Glutamate EC₅o Shift	Shifts to 17.2 μM	Inter-CRD FRET	Live HEK 293T cells (in presence of 10µM Ro 64- 5229)	_

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **Ro 64-5229**.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins by the receptor. As an inverse agonist, **Ro 64-5229** inhibits both basal and agonist-stimulated [35S]GTPyS binding.

Objective: To quantify the ability of Ro 64-5229 to inhibit G-protein activation.

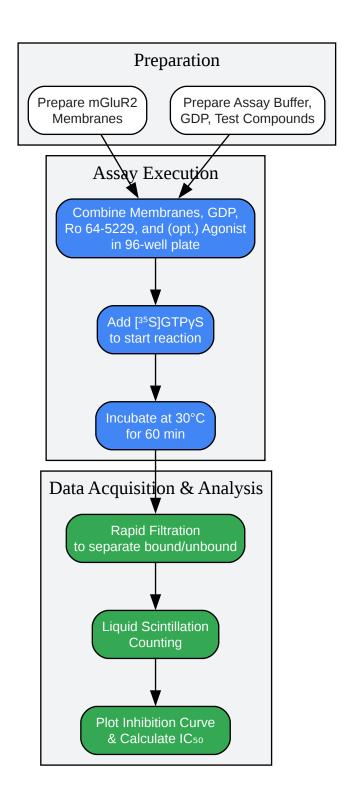
Methodology:

- Membrane Preparation: Prepare cell membranes from a stable cell line expressing recombinant human or rat mGluR2.
- Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.



- Reaction Mixture: In a 96-well plate, combine:
 - Cell membranes (5-20 μg protein/well).
 - Saponin (10 μg/mL) to permeabilize membranes.
 - GDP (e.g., 30 μM) to ensure G-proteins are in the inactive state.
 - Varying concentrations of Ro 64-5229.
 - (Optional) A fixed, sub-maximal concentration of an agonist like glutamate (e.g., 10 μM) to measure antagonism.
- Initiation: Add [35S]GTPyS (e.g., 0.1 nM) to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B).
- Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of inhibition against the log concentration of **Ro 64-5229** and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Caption: General experimental workflow for the [35S]GTPyS binding assay.

Live-Cell FRET and Electrophysiology Assays



These advanced techniques, often performed in parallel, provide real-time insights into receptor dynamics and downstream functional consequences in a live-cell context. FRET (Förster Resonance Energy Transfer) between fluorescent tags on the transmembrane domains (TMDs) of the mGluR2 dimer reports on conformational changes, while a GIRK channel assay measures the functional output of Gβy signaling.

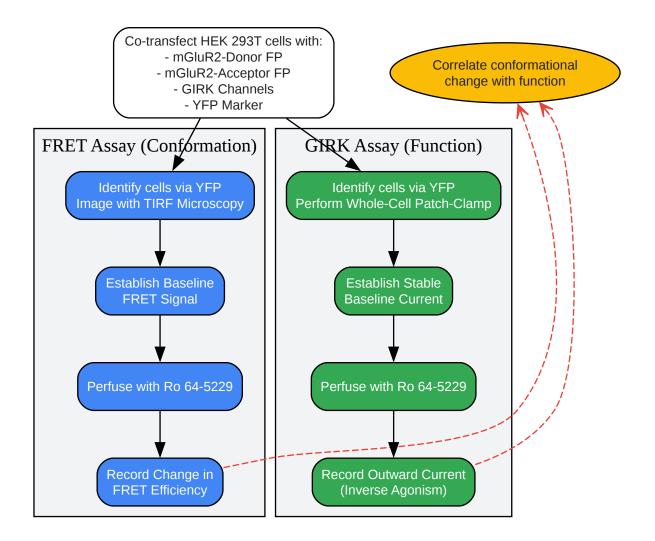
Objective: To correlate the conformational effects of **Ro 64-5229** on the mGluR2 TMD with its functional activity as an inverse agonist.

Methodology:

- Cell Culture and Transfection:
 - Use HEK 293T cells cultured under standard conditions.
 - Co-transfect cells with plasmids encoding:
 - mGluR2 tagged with a donor fluorophore (e.g., CLIP-tag labeled with DY-547).
 - mGluR2 tagged with an acceptor fluorophore (e.g., SNAP-tag labeled with Alexa-647).
 - GIRK1/2 channel subunits.
 - A fluorescent protein (e.g., YFP) as a transfection marker.
- FRET Imaging:
 - Image transfected cells using Total Internal Reflection Fluorescence (TIRF) microscopy.
 - Establish a baseline FRET signal in buffer.
 - Perfuse the cells with a known concentration of Ro 64-5229 and record the change in FRET signal over time. A FRET increase indicates a conformational change in the TMD dimer.
- GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp):
 - Identify transfected cells via YFP fluorescence.



- Perform whole-cell voltage-clamp recordings. Hold the cell at a potential of -80 mV.
- Establish a stable baseline current.
- Perfuse with Ro 64-5229. An outward current indicates the closure of GIRK channels that were basally active, demonstrating inverse agonism.
- Data Analysis:
 - For FRET, calculate the change in FRET efficiency and plot against **Ro 64-5229** concentration to determine an EC₅₀ for the conformational effect.
 - For electrophysiology, quantify the change in baseline current induced by the compound.



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Caption: Integrated workflow for FRET and GIRK channel assays.

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